molecular formula C4O2S4 B3029395 1,3,4,6-Tetrathiapentalene-2,5-dione CAS No. 64394-45-2

1,3,4,6-Tetrathiapentalene-2,5-dione

Cat. No.: B3029395
CAS No.: 64394-45-2
M. Wt: 208.3 g/mol
InChI Key: XMQJUIFJLYEFQR-UHFFFAOYSA-N
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Description

1,3,4,6-Tetrathiapentalene-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C4O2S4 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conductive Polymers and Electronics

1,3,4,6-Tetrathiapentalene-2,5-dione has been utilized in the synthesis of novel building blocks for extended tetrathiafulvalenes and conducting polymers. It undergoes reactions to form bis-substituted tetrathiapentalenes, which can be polymerized to yield highly conductive, polymeric solids, demonstrating significant potential in electronics (Müller, Salhi, & Divisia-Blohorn, 1997). Additionally, its derivatives have been studied for their electrochemical behavior and donor properties, highlighting their relevance in developing organic conductors (Müller, Salhi, & Blohorn, 1997).

Synthesis of Organic Metals

The compound has been pivotal in synthesizing various organic metals. For instance, an unusual synthesis of tetrakis(trifluoromethyl)tetrathiafulvalene utilized this compound as a key component (Müller, Lerf, & Fritz, 1991). Additionally, its reaction with other compounds produced dithiolylidenetetrathiapentalenones, further contributing to the field of organic metals (Engler, Patel, & Schumaker, 1979).

Material Science and Crystal Structures

In material science, this compound's derivatives have been used to prepare compounds like bis(tetraethylammonium)(2-oxo-1,3-dithiole-4,5-dithiolato)zincate(II), with detailed crystal structure analyses being conducted (Müller et al., 1998). The structural properties of the compound itself have also been explored, revealing insights into its planar molecular structure and symmetry (Müller & Averbuch, 1999).

Spectroscopy and Vibrational Analysis

The compound has been instrumental in studying molecular vibrations and spectroscopy. Assignments of in-plane molecular vibrations in related molecules were facilitated by comparing them with this compound (Ouyang et al., 2002).

Electropolymerization and Superconductivity

Research on electropolymerization mechanisms using derivatives of this compound has contributed significantly to understanding the formation of conductive polymers (Hapiot, Divisia-Blohorn, Müller, & Salhi, 1999). Moreover, its role in the development of new organic metals and superconductors highlights its versatility in materials science (Yamada et al., 2003).

Properties

IUPAC Name

[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4O2S4/c5-3-7-1-2(9-3)10-4(6)8-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQJUIFJLYEFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(SC(=O)S1)SC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4O2S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64394-45-2
Record name 1,3,4,6-Tetrathiapentalene-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4,6-Tetrathiapentalene-2,5-dione
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1,3,4,6-Tetrathiapentalene-2,5-dione
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